2,5-Furandione, polymer with ethene (EMA-co-E), also known as Ethylene Maleic Anhydride Copolymer, is a synthetic polymer formed by the copolymerization of ethylene (ethene) and maleic anhydride (2,5-furandione). Its synthesis typically involves free radical polymerization using various initiators and reaction conditions []. Researchers have employed different techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and gel permeation chromatography (GPC) to characterize the chemical structure, composition, and molecular weight of EMA-co-E [, ].
EMA-co-E has been explored as a promising material for designing drug delivery systems due to its unique properties. Its maleic anhydride groups can be readily modified to attach various functional groups, allowing researchers to conjugate therapeutic agents or targeting moieties []. Additionally, EMA-co-E can self-assemble into nanoparticles, which can encapsulate drugs and improve their solubility and bioavailability [].
The biocompatibility and degradability of EMA-co-E make it a potential candidate for developing tissue engineering scaffolds. Researchers have investigated its use in creating scaffolds for bone, cartilage, and other tissue regeneration applications [, ]. The presence of maleic anhydride groups allows for surface modification to enhance cell adhesion and proliferation, crucial for tissue formation.
EMA-co-E is also being explored for various other research applications, including:
Ethene;furan-2,5-dione, commonly known as maleic anhydride, is a cyclic dicarboxylic anhydride with the molecular formula . It is characterized by its unique structure, which consists of a furan ring with two carbonyl groups. This compound is a colorless to white crystalline solid that has a pungent odor and is highly reactive, particularly with nucleophiles due to the electrophilic nature of its carbonyl groups. Ethene;furan-2,5-dione is soluble in organic solvents and reacts vigorously with water, forming maleic acid.
Ethene;furan-2,5-dione exhibits several biological activities. It has been studied for its potential applications in pharmaceuticals due to its ability to modify proteins and nucleic acids. The compound's reactivity allows it to form adducts with biological macromolecules, which can lead to cytotoxic effects. Research indicates that it may have anti-inflammatory properties and could be involved in the modulation of certain enzymatic activities .
Ethene;furan-2,5-dione can be synthesized through several methods:
Ethene;furan-2,5-dione has diverse applications across various industries:
Studies on the interactions of ethene;furan-2,5-dione with other molecules have revealed significant insights into its reactivity and potential toxicity. For instance:
Ethene;furan-2,5-dione shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Maleic Acid | C4H4O4 | Hydrolysis product of ethene;furan-2,5-dione; less reactive. |
Fumaric Acid | C4H4O4 | Cis-isomer of maleic acid; used in food industry. |
Succinic Anhydride | C4H4O3 | Related cyclic anhydride; less reactive than ethene;furan-2,5-dione. |
2-Hydroxymethylfuran | C6H6O3 | A furan derivative with hydroxymethyl group; used in synthesis. |
Ethene;furan-2,5-dione's unique reactivity profile sets it apart from these compounds due to its ability to form stable adducts and participate in polymerization reactions more readily than its analogs .
Ethene;furan-2,5-dione represents a binary compound system consisting of ethylene (ethene) and maleic anhydride (furan-2,5-dione) components [2]. This compound, with the molecular formula C₆H₆O₃ and molecular weight of 126.11 grams per mole, demonstrates significant structural complexity arising from the interaction between its constituent monomers [2]. The systematic name furan-2,5-dione--ethene (1/1) indicates a 1:1 stoichiometric relationship between the two components [2].
The structural analysis of ethene;furan-2,5-dione requires examination of its individual monomer components to understand their fundamental molecular architectures [2]. Ethene, with the molecular formula C₂H₄, represents the simplest alkene featuring a planar configuration with carbon-carbon double bond hybridization of sp² [15]. The ethene molecule exhibits a molecular weight of 28.05 grams per mole and maintains planarity due to the restricted rotation around the double bond [17].
Component Monomer | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Configuration |
---|---|---|---|---|
Ethene | C₂H₄ | 28.05 | Alkene | Planar |
Furan-2,5-dione | C₄H₂O₃ | 98.06 | Cyclic Anhydride | Planar |
The maleic anhydride component, systematically named furan-2,5-dione, possesses a more complex structural framework with molecular formula C₄H₂O₃ and molecular weight of 98.06 grams per mole [9] [11]. This compound features a five-membered heterocyclic ring containing two carbonyl groups positioned at the 2 and 5 positions of the furan ring system [9]. The structural arrangement demonstrates conjugation between the carbon-carbon double bond and the carbonyl functionalities, contributing to the overall stability and reactivity profile of the molecule [10].
The maleic anhydride component exhibits the characteristic structure of a cyclic dicarboxylic anhydride, featuring a planar molecular geometry essential for its chemical behavior [10]. The five-membered ring system contains four carbon atoms and one oxygen atom, with two additional oxygen atoms forming the anhydride functionality [5]. The molecular structure demonstrates a planar configuration with the acid anhydride group rendering the alkene electrophilic in nature [10].
The structural framework of maleic anhydride can be described as containing 4π electrons in an array of 5 atoms with p orbitals, which was historically considered to exhibit antiaromaticity [10]. However, thermochemical studies have determined that only 8 kilojoules per mole of destabilization energy can be attributed to this effect, making it weakly antiaromatic at best [10]. The cyclic anhydride structure maintains specific physical properties including a melting point of 52.8 degrees Celsius, boiling point of 202 degrees Celsius, and density of 1.48 grams per cubic centimeter [11] [5].
Property | Value | Units |
---|---|---|
Melting Point | 52.8 | °C |
Boiling Point | 202.0 | °C |
Density | 1.48 | g/cm³ |
Molecular Weight | 98.06 | g/mol |
Ring Size | 5-membered | - |
The infrared spectroscopic characteristics of the cyclic anhydride structure reveal distinctive carbonyl stretching frequencies [13]. For unsaturated cyclic anhydrides such as maleic anhydride, the symmetric carbonyl stretching peak appears at 1853 wavenumbers, while the asymmetric stretch occurs at 1780 wavenumbers [13]. These frequencies typically fall within ranges of 1860 to 1840 wavenumbers and 1780 to 1760 wavenumbers respectively for unsaturated cyclic anhydrides [13].
The bonding characteristics of ethene;furan-2,5-dione demonstrate complex intermolecular interactions between the constituent monomers [26]. The maleic anhydride component exhibits sp² hybridization for all carbon atoms, with carbon-carbon double bond length of approximately 1.34 Angstroms and carbon-oxygen double bond lengths of 1.20 Angstroms [15]. The carbon-oxygen single bond lengths measure approximately 1.35 Angstroms, consistent with the anhydride functionality [15].
Bond Type | Bond Length (Å) | Hybridization | Bond Angle (°) |
---|---|---|---|
C=C | 1.34 | sp² | ~120 |
C=O | 1.20 | sp² | ~120 |
C-O | 1.35 | sp² | ~120 |
The molecular configuration of the maleic anhydride component demonstrates conjugation between the carbon-carbon double bond and the carbonyl groups, resulting in enhanced stability through electron delocalization [17]. This conjugated system contributes to the planar geometry and influences the reactivity profile of the compound [10]. The ethene component maintains its characteristic planar configuration with sp² hybridization and bond angles of approximately 120 degrees [15].
The intermolecular interactions between ethene and maleic anhydride components involve specific bonding characteristics that facilitate the formation of the binary compound system [26]. The electrophilic nature of the maleic anhydride component, arising from the electron-withdrawing effect of the carbonyl groups, enables interaction with the electron-rich double bond of ethene [10]. These interactions result in the formation of alternating or block copolymer structures depending on synthesis conditions .
The structural variations of compounds related to ethene;furan-2,5-dione encompass several categories of isomeric relationships and structural analogs [19] [23]. The maleic anhydride component demonstrates isomeric relationships with its corresponding dicarboxylic acid forms, specifically maleic acid (cis-isomer) and fumaric acid (trans-isomer) [19] [21].
Compound | Type | Configuration | Molecular Formula | Isomeric Relationship |
---|---|---|---|---|
Maleic Anhydride | Cyclic Anhydride | Planar | C₄H₂O₃ | Anhydride of Maleic Acid |
Maleic Acid | Dicarboxylic Acid | Cis | C₄H₄O₄ | Cis-isomer of Fumaric Acid |
Fumaric Acid | Dicarboxylic Acid | Trans | C₄H₄O₄ | Trans-isomer of Maleic Acid |
Succinic Anhydride | Cyclic Anhydride | Saturated | C₄H₄O₃ | Saturated Analog |
The cis-trans isomerization between maleic acid and fumaric acid represents a fundamental structural variation affecting the physical and chemical properties of these compounds [21]. Maleic acid, with its cis configuration, readily forms the corresponding anhydride upon heating due to the proximity of the carboxyl groups [19]. In contrast, fumaric acid, with its trans configuration, demonstrates greater thermal stability and does not readily form an anhydride under normal conditions due to the spatial separation of the carboxyl functionalities [19].
The structural comparison with saturated cyclic anhydrides, such as succinic anhydride, reveals the influence of unsaturation on molecular properties [14]. Succinic anhydride, with molecular formula C₄H₄O₃, lacks the carbon-carbon double bond present in maleic anhydride, resulting in different infrared spectroscopic characteristics [13]. The saturated cyclic anhydride exhibits carbonyl stretching frequencies at 1870-1845 wavenumbers and 1800-1775 wavenumbers, compared to the unsaturated system [13].
Irritant